3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester
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Overview
Description
3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a formyl group, a phenyl group, and an ethyl ester group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester typically involves the esterification of 3-furancarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. Additionally, the reaction conditions are optimized to favor the formation of the desired ester while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-phenyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-hydroxymethyl-2-phenyl-, ethyl ester.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive formyl group.
Industry: Used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 5-methyl-2-phenyl-, ethyl ester
- 3-Furancarboxylic acid, 5-ethyl-2,4-dimethyl-, methyl ester
- 2,5-Furandicarboxylic acid
Uniqueness
3-Furancarboxylic acid, 5-formyl-2-phenyl-, ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group on the furan ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
50800-39-0 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
ethyl 5-formyl-2-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
AGOCQMVZDJHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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